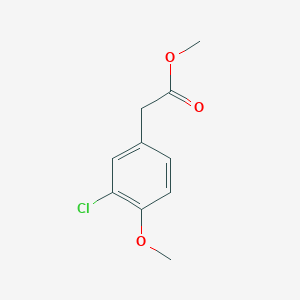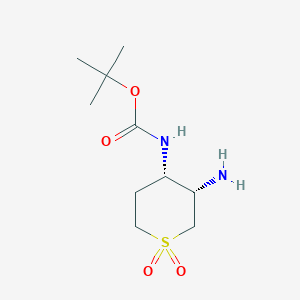![molecular formula C13H16N2O3 B8618042 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid](/img/structure/B8618042.png)
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid is a compound that features a pyridine ring attached to a piperidine ring through a carbonyl group, with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid typically involves the cycloaddition reactions of 1-azadienes and 2-carbon π-components to form the pyridine ring . The piperidine ring can be introduced through various cyclization reactions, such as the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia .
Industrial Production Methods
Industrial production of this compound may involve the use of pyridine-2-carboxylic acid as a catalyst for multi-component reactions, which can efficiently produce the desired product under mild conditions . This method is advantageous due to its high yield and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxides using peracids.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for the oxidation of the pyridine ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can act as a hydrogen bond acceptor, while the piperidine ring can provide additional binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-carboxylic acid: A precursor used in the synthesis of 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid.
Piperidine derivatives: Compounds with similar piperidine rings that exhibit various biological activities.
Pyridinone derivatives: Compounds with similar pyridine rings that are used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a piperidine ring, which provides a versatile scaffold for the development of new compounds with diverse applications in chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
2-[4-(pyridine-2-carbonyl)piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)9-15-7-4-10(5-8-15)13(18)11-3-1-2-6-14-11/h1-3,6,10H,4-5,7-9H2,(H,16,17) |
InChI-Schlüssel |
ZTENGZRVTMYQEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)C2=CC=CC=N2)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzofuran-2-carboxylic Acid [1-(3,4-dimethoxy-phenyl)-cyclohexylmethyl]-amide](/img/structure/B8617962.png)


![2-[(4-Bromophenoxy)methyl]-2-methyloxirane](/img/structure/B8617986.png)









![[1-(Trimethylsilyl)-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B8618077.png)
